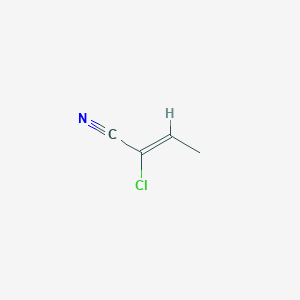
2-Chlorocrotononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Chlorobut-2-enenitrile is an organic compound with the molecular formula C4H4ClN It is a chlorinated derivative of butenenitrile, characterized by the presence of a chlorine atom and a nitrile group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chlorobut-2-enenitrile typically involves the chlorination of but-2-enenitrile. One common method is the addition of chlorine to but-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, (Z)-2-Chlorobut-2-enenitrile can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the chlorination of but-2-enenitrile in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Chlorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of (Z)-2-Chlorobut-2-enenitrile can yield compounds like 2-chlorobut-2-enoic acid.
Reduction: Reduction can produce 2-chlorobut-2-enamine.
Substitution: Substitution reactions can lead to the formation of compounds such as 2-hydroxybut-2-enenitrile.
Aplicaciones Científicas De Investigación
(Z)-2-Chlorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-Chlorobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
But-2-enenitrile: The parent compound without the chlorine atom.
2-Chlorobut-2-enoic acid: An oxidized derivative.
2-Chlorobut-2-enamine: A reduced derivative.
Uniqueness
(Z)-2-Chlorobut-2-enenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The (Z)-isomer also has specific stereochemical properties that can influence its interactions and reactivity.
Propiedades
Fórmula molecular |
C4H4ClN |
|---|---|
Peso molecular |
101.53 g/mol |
Nombre IUPAC |
(Z)-2-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c1-2-4(5)3-6/h2H,1H3/b4-2- |
Clave InChI |
WXWINPQHYPNRDX-RQOWECAXSA-N |
SMILES isomérico |
C/C=C(/C#N)\Cl |
SMILES canónico |
CC=C(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


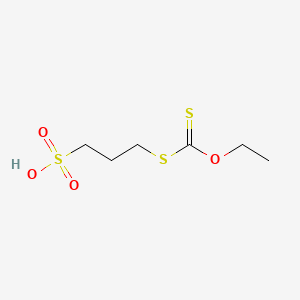
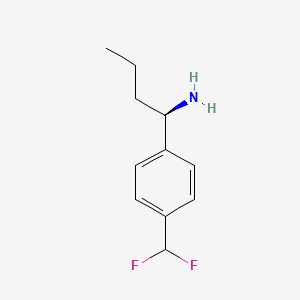

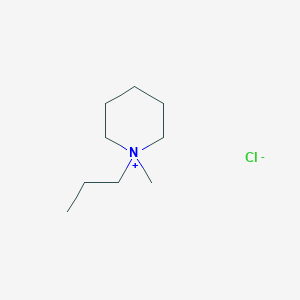
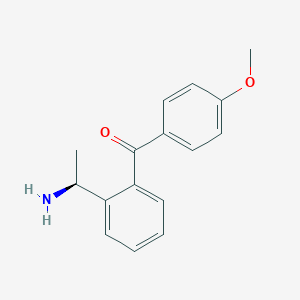
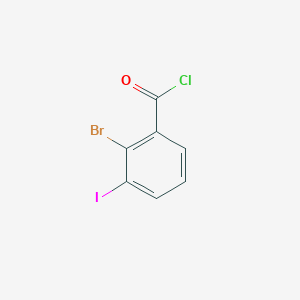
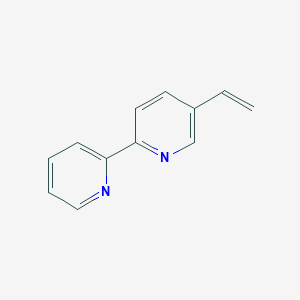
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
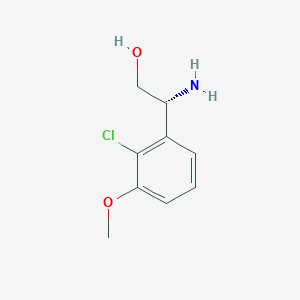


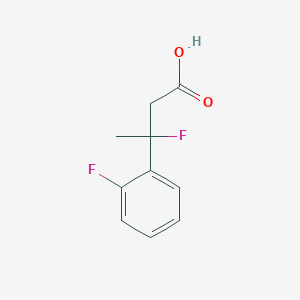
![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
